molecular formula C20H15FN2O5S2 B2692806 (E)-5-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid CAS No. 477512-44-0

(E)-5-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid

Cat. No.: B2692806
CAS No.: 477512-44-0
M. Wt: 446.47
InChI Key: HJZDXPYCCBQWDA-CXUHLZMHSA-N
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Description

(E)-5-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid is a complex organic compound featuring a fluorobenzylidene group, a thioxothiazolidin ring, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thioxothiazolidin ring, followed by the introduction of the fluorobenzylidene group through a condensation reaction. The final step involves the coupling of the intermediate with 2-hydroxybenzoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating various diseases, particularly those involving inflammation or oxidative stress, due to its potential antioxidant properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of catalysts or other functional materials.

Mechanism of Action

The mechanism of action of (E)-5-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound’s fluorobenzylidene group and thioxothiazolidin ring may allow it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thioxothiazolidin derivatives and fluorobenzylidene-containing molecules. Examples include:

Uniqueness

What sets (E)-5-(3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O5S2/c21-14-4-2-1-3-11(14)9-16-18(26)23(20(29)30-16)8-7-17(25)22-12-5-6-15(24)13(10-12)19(27)28/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZDXPYCCBQWDA-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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